molecular formula C15H17N5O B1415113 N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide CAS No. 1087644-25-4

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Katalognummer B1415113
CAS-Nummer: 1087644-25-4
Molekulargewicht: 283.33 g/mol
InChI-Schlüssel: ZEBCWUXHLLMKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, or 4PTB, is a synthetic compound that has been studied for its potential applications in the scientific research setting. It is a derivative of the piperidine class of compounds and is characterized by its ability to form strong hydrogen bonds. 4PTB has been studied for its ability to interact with proteins and other biological macromolecules, and has been found to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and its derivatives are actively researched for their synthesis and bioactivity. A study on novel benzamides, including N-(piperidin-1-yl) (p-tolyl) methyl) benzamide, highlighted their synthesis and bioactivity, especially in vitro antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Copper complexes of these compounds showed better activities than free ligands against all bacteria (Khatiwora et al., 2013).

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide derivatives, closely related to N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, have been identified as inhibitors of soluble epoxide hydrolase. These compounds have been found to significantly affect a serum biomarker, indicating their potential as tool compounds for studying various disease models (Thalji et al., 2013).

Antimicrobial Activity

Another study synthesized a series of derivatives incorporating N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and found significant antimicrobial activity in several strains of microbes, indicating their potential use in antimicrobial therapies (Desai, Makwana, & Senta, 2016).

Molecular Structure Investigations

Research also includes the molecular structure investigation of s-triazine derivatives incorporating piperidine, which is relevant to understanding the structural properties of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. This study employed X-ray crystallography and DFT calculations for molecular structure analysis (Shawish et al., 2021).

Drug Metabolism and Pharmacological Properties

Additionally, studies have focused on the metabolism and pharmacological properties of similar compounds. For example, a study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, provided insights into the metabolic pathways of similar compounds in humans, which can be relevant for understanding the metabolism of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (Gong, Chen, Deng, & Zhong, 2010).

Eigenschaften

IUPAC Name

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCWUXHLLMKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.